(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Overview
Description
The compound (3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule featuring a pyrazine ring, an oxadiazole ring, an azetidine ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Synthesis of Pyrazin-2-yl-1,2,4-oxadiazole Intermediate
Step 1: Pyrazine-2-carboxylic acid is reacted with thionyl chloride to form pyrazine-2-carbonyl chloride.
Step 2: The pyrazine-2-carbonyl chloride is then reacted with hydroxylamine hydrochloride to yield pyrazine-2-carboxamide.
Step 3: Pyrazine-2-carboxamide is cyclized with phosphorus oxychloride to form pyrazin-2-yl-1,2,4-oxadiazole.
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Formation of Azetidin-1-yl Intermediate
Step 1: Azetidine is reacted with a suitable base (e.g., sodium hydride) to form the azetidine anion.
Step 2: The azetidine anion is then reacted with pyrazin-2-yl-1,2,4-oxadiazole to form the azetidin-1-yl derivative.
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Final Coupling with Trifluoromethylphenylmethanone
Step 1: The azetidin-1-yl derivative is coupled with 2-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The trifluoromethyl group on the phenyl ring can undergo nucleophilic aromatic substitution, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of amine derivatives from the oxadiazole ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis due to its multiple nitrogen donors.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, particularly against bacterial strains.
Anticancer Research: Its ability to interact with DNA and proteins makes it a candidate for anticancer drug development.
Industry
Pharmaceuticals: Potential use in the synthesis of new drugs due to its diverse reactivity.
Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and DNA. The pyrazine and oxadiazole rings can form hydrogen bonds and π-π interactions, while the trifluoromethyl group enhances lipophilicity, aiding in membrane permeability. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)amine: Similar structure but lacks the azetidine and trifluoromethylphenyl groups.
(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)benzene: Similar but with a benzene ring instead of the azetidine ring.
Uniqueness
Structural Complexity: The combination of pyrazine, oxadiazole, azetidine, and trifluoromethylphenyl groups in a single molecule is unique.
Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications and applications.
This compound’s unique structure and reactivity make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O2/c18-17(19,20)12-4-2-1-3-11(12)16(26)25-8-10(9-25)15-23-14(24-27-15)13-7-21-5-6-22-13/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTKXZHMWDYMMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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